molecular formula C21H26N6O4S B2365762 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 899951-50-9

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2365762
CAS No.: 899951-50-9
M. Wt: 458.54
InChI Key: HIDWGJYZJRZWPJ-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a structurally complex molecule featuring a hexahydroquinazolinone core substituted with a 4-methylpiperazine group, a thioacetamide linkage, and a 3-nitrophenyl moiety. Its design likely integrates pharmacophoric elements from known bioactive scaffolds, such as piperazine derivatives (common in CNS-targeting drugs) and nitroaryl groups (associated with antimicrobial or anticancer activity) .

Properties

IUPAC Name

2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O4S/c1-24-9-11-25(12-10-24)26-18-8-3-2-7-17(18)20(23-21(26)29)32-14-19(28)22-15-5-4-6-16(13-15)27(30)31/h4-6,13H,2-3,7-12,14H2,1H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDWGJYZJRZWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a complex organic compound with potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is noted for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H31N5O2SC_{23}H_{31}N_{5}O_{2}S with a molecular weight of approximately 441.6 g/mol. The compound's structure features a hexahydroquinazoline core linked to a piperazine group and a nitrophenyl acetamide moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli12.5 µg/mL
Pseudomonas aeruginosaModerate inhibition observed

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antiviral Activity

The compound's structural characteristics suggest potential antiviral activity. Similar compounds have been investigated for their ability to inhibit viral replication processes. For instance, docking studies have shown that certain derivatives can bind effectively to viral proteins involved in replication pathways .

Anticancer Properties

Compounds within this chemical class have been explored for their anticancer effects. Studies indicate that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes or pathways involved in cell proliferation and survival . The hexahydroquinazoline scaffold has been associated with promising anticancer activity in preclinical models.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors influencing cellular signaling.
  • Radical Scavenging : Some derivatives have shown antioxidant properties by scavenging free radicals .

Case Studies

Several studies have highlighted the biological potential of similar compounds:

  • Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various piperazine derivatives against common pathogens and found significant activity against Gram-negative bacteria .
  • Antiviral Screening : Research focused on the antiviral properties against HIV indicated that certain derivatives could block viral replication effectively .
  • Anticancer Evaluation : Preclinical trials demonstrated that compounds with similar structures induced apoptosis in various cancer cell lines through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Bioactivities

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole 4-Methylpiperazine, acetamide Anticancer activity (in vitro assays)
2-(4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide Benzooxazinone-piperazine hybrid Piperazine, acetamide, thiazole Enzyme inhibition (kinase targets)
N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Triazole-thiazole hybrid Nitrophenyl, triazole, quinoxaline Antimicrobial (broad-spectrum)
Target Compound Hexahydroquinazolinone 4-Methylpiperazine, thioacetamide, nitro Hypothesized: Anticancer/enzyme inhibition

Key Observations :

Piperazine Role : The 4-methylpiperazine group in BZ-IV () and the target compound enhances solubility and bioavailability, a feature critical for CNS penetration or intracellular target engagement.

Nitroaryl Groups : The 3-nitrophenyl moiety in the target compound parallels nitrophenyl-thiazole derivatives (), which exhibit antimicrobial activity due to nitro group-mediated redox cycling and DNA damage.

Thioacetamide vs. Acetamide Linkage : The thioether bond in the target compound may confer metabolic stability compared to oxygen-based acetamide linkages in analogs like BZ-IV .

Structure-Activity Relationship (SAR) Trends
  • Piperazine Substitution : Piperazine derivatives with methyl groups (e.g., 4-methylpiperazine in BZ-IV ) show improved pharmacokinetics compared to unsubstituted analogs.
  • Nitro Positioning : The 3-nitrophenyl group in the target compound may enhance target affinity compared to 4-nitrophenyl derivatives (e.g., ), as meta-substitution often reduces steric hindrance.
  • Heterocyclic Cores: Hexahydroquinazolinones (target) vs. benzothiazoles (BZ-IV) or benzooxazinones () influence target selectivity; quinazolinones are associated with kinase inhibition, while benzothiazoles exhibit DNA intercalation.

Preparation Methods

Cyclocondensation Protocol

A modified procedure from VulcanChem (Source) involves:

  • Reactants : Cyclohexenone (10 mmol), urea (12 mmol), and hydrochloric acid (3M) as a catalyst.
  • Conditions : Reflux in ethanol (80°C, 12 hours).
  • Workup : Neutralization with sodium bicarbonate, extraction with dichloromethane, and recrystallization from ethanol/water (1:1).
  • Yield : 68–72% (white crystalline solid).

Mechanistic Insight : Acid-catalyzed aldol condensation forms the bicyclic framework, followed by urea incorporation via nucleophilic attack at the ketone position.

Thioacetamide Coupling with 3-Nitroaniline

The final step involves coupling the modified hexahydroquinazoline with a thioacetamide-linked nitroaryl group.

Thiolation and Acetylation

Based on PubMed Central protocols (Source):

  • Reactants :
    • 4-Methylpiperazine-hexahydroquinazoline (3 mmol).
    • 3-Nitrothiophenol (3.3 mmol).
    • Chloroacetyl chloride (3.6 mmol).
  • Base : Triethylamine (6 mmol).
  • Solvent : Tetrahydrofuran (THF), ice-cooled.
  • Conditions : Dropwise addition of chloroacetyl chloride to the thiolate intermediate, stirred at 0°C for 2 hours, then room temperature for 12 hours.
  • Workup : Extraction with ethyl acetate, washing with brine, and recrystallization from acetonitrile.
  • Yield : 50–55% (yellow crystals).

Side Reactions :

  • Over-acetylation at the piperazine nitrogen (mitigated by stoichiometric control).
  • Nitro group reduction under prolonged heating (avoided via low-temperature processing).

Optimization and Scalability

Comparative data from patent CA3029305A1 (Source) highlight solvent and catalyst effects:

Parameter Trial 1 (DMF) Trial 2 (THF) Trial 3 (Ethanol)
Reaction Time (h) 24 36 48
Temperature (°C) 110 65 78
Yield (%) 60 45 38
Purity (HPLC, %) 98.5 96.2 94.7

Key Findings :

  • DMF maximizes yield due to superior solubility of intermediates.
  • Ethanol, while greener, necessitates longer reaction times and yields suboptimal purity.

Analytical Characterization

Post-synthesis validation employs:

  • NMR Spectroscopy : Confirms substitution patterns (e.g., piperazine CH2 at δ 2.3–2.7 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 458.53 [M+H]⁺ (Source).
  • X-ray Crystallography : Resolves non-planar conformations of the nitroacetamide group (analogous to Source).

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Pre-activation of the thiol group with sodium hydride improves electrophilicity.
  • Byproduct Formation : Gradient chromatography (hexane → ethyl acetate) isolates the target compound from dimeric side products.

Q & A

Q. Table 1: Comparative Biological Activity of Analogous Compounds

Compound ClassTarget ActivityIC50_{50} (µM)Reference
Quinazolinone derivativesAntitumor10.5–15.0
Pyridazine-thioacetamidesAntimicrobial8.2–12.3

Basic: What key structural features of this compound suggest potential pharmacological activity?

Answer:

  • 4-Methylpiperazine: Enhances blood-brain barrier permeability and modulates receptor binding .
  • 3-Nitrophenyl Group: Increases lipophilicity and stabilizes π-π interactions with target proteins .
  • Thioacetamide Linkage: Imparts redox activity and metabolic stability compared to oxygen analogs .

Advanced: What experimental strategies are recommended for elucidating the mechanism of action of this compound?

Answer:

  • Receptor Binding Assays: Radioligand displacement studies (e.g., 3H^3 \text{H}-labeled antagonists) to identify target receptors .
  • Enzyme Inhibition Profiling: Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
  • In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in ATP-binding pockets .
  • Cellular Models: CRISPR-edited cell lines to validate target specificity (e.g., knockouts for suspected receptors) .

Basic: How to assess the stability of this compound under different storage conditions?

Answer:

  • Accelerated Stability Studies: Expose the compound to 40°C/75% relative humidity (ICH guidelines) for 1–3 months .
  • HPLC Monitoring: Track degradation products (e.g., hydrolysis of the thioacetamide group) using C18 columns and UV detection at 254 nm .
  • Stress Testing: Perform acid/base hydrolysis (0.1M HCl/NaOH) and oxidative stress (H2_2O2_2) to identify labile sites .

Advanced: What statistical experimental design approaches are applicable to optimize synthesis yield?

Answer:

  • Factorial Design: Screen variables (temperature, solvent polarity, catalyst loading) using a 2k^k factorial matrix to identify critical factors .
  • Response Surface Methodology (RSM): Model interactions between variables (e.g., reaction time vs. yield) via central composite design .
  • Taguchi Methods: Optimize robustness by minimizing noise factors (e.g., impurity levels in starting materials) .

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